molecular formula C12H20F2N2O B1481016 (3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2098032-89-2

(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1481016
CAS No.: 2098032-89-2
M. Wt: 246.3 g/mol
InChI Key: QFRQNCUUQWNVBJ-UHFFFAOYSA-N
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Description

(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is a useful research compound. Its molecular formula is C12H20F2N2O and its molecular weight is 246.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure, featuring a difluoroethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H20F2N2O
  • Molecular Weight : 246.3 g/mol
  • CAS Number : 2098032-89-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Studies suggest that the difluoroethyl group enhances the compound's affinity for certain receptors, potentially modulating various biological pathways. This interaction is critical for its pharmacological effects.

Biological Activity and Pharmacological Properties

Research indicates that compounds containing piperidine and pyrrolidine moieties often exhibit significant pharmacological activities, including:

  • Antidepressant Effects : Similar compounds have shown efficacy as serotonin receptor ligands, influencing mood regulation.
  • CNS Activity : The piperidine structure is associated with various central nervous system (CNS) effects, including anxiolytic and analgesic properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantPotential modulation of serotonin receptors
CNS EffectsAnxiolytic and analgesic properties
Receptor AffinityHigh affinity for 5-HT1D receptors

Study 1: Fluorinated Piperidine Derivatives

A study on fluorinated piperidine derivatives demonstrated that the incorporation of fluorine significantly affects the binding affinity and selectivity for serotonin receptors. The findings suggest that this compound may exhibit similar enhancements in receptor interaction, leading to improved pharmacokinetic properties such as oral absorption and bioavailability .

Study 2: Synthesis and Evaluation

Another investigation focused on the synthesis of related compounds and their biological evaluations. The study highlighted that structural modifications, like the addition of difluoroethyl groups, can lead to increased potency against specific targets involved in neuropharmacology .

Properties

IUPAC Name

[3-(1,1-difluoroethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O/c1-12(13,14)10-3-2-6-16(8-10)11(17)9-4-5-15-7-9/h9-10,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRQNCUUQWNVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)C2CCNC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 2
(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 3
(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 4
(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 5
(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 6
(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

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